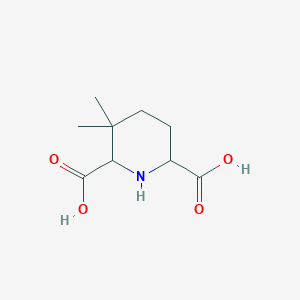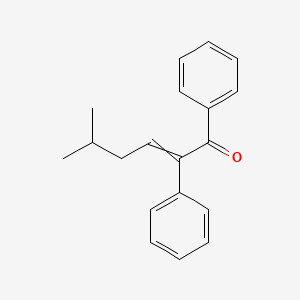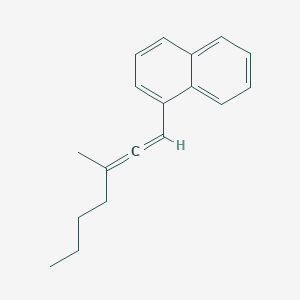![molecular formula C11H18OSe B14218212 Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- CAS No. 820963-10-8](/img/structure/B14218212.png)
Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties. This compound features a cyclobutene ring substituted with a butyl group and a methylseleno group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclobutene ring. Detailed synthetic routes and reaction conditions are documented in chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. Detailed studies on its mechanism of action are available in scientific literature .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-
- Ethanone, 1-[2-(methylseleno)phenyl]-
Uniqueness
Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
820963-10-8 |
|---|---|
Formule moléculaire |
C11H18OSe |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-(3-butyl-2-methylselanylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18OSe/c1-4-5-6-9-7-10(8(2)12)11(9)13-3/h10H,4-7H2,1-3H3 |
Clé InChI |
MTQHQMNPVROVBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(C1)C(=O)C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)




![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)


![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
